[2-(2-Oxopyrrolidin-1-yl)ethyl]phosphinate
Description
2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE is a chemical compound with the molecular formula C6H10NO4P It is known for its unique structure, which includes a pyrrolidinyl group and a phosphinate group
Properties
Molecular Formula |
C6H10NO3P |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
oxido-oxo-[2-(2-oxopyrrolidin-1-yl)ethyl]phosphanium |
InChI |
InChI=1S/C6H10NO3P/c8-6-2-1-3-7(6)4-5-11(9)10/h1-5H2 |
InChI Key |
MSVOHBXHZVIAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC[P+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE typically involves the reaction of 2-oxo-1-pyrrolidine with ethylphosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-OXO-1-PYRROLIDINYL)ETHOXYACETIC ACID: Similar structure but with an ethoxyacetic acid group.
2-(2-OXO-1-PYRROLIDINYL)BUTYRAMIDE: Contains a butyramide group instead of a phosphinate group.
Uniqueness
2-(2-OXO-1-PYRROLIDINYL)ETHYLPHOSPHINATE is unique due to its phosphinate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the phosphinate group allows for unique interactions with biological targets and enhances its utility in various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
